1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with a butyl group, a ketone, and a carboxamide group The compound also features a phenyl ring substituted with a carbamoyl group and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as a substituted butyrolactone, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with isocyanates or carbamoyl chlorides.
Attachment of the Trimethoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the trimethoxyphenyl moiety to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its functional groups.
Medicine: Possible applications in drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamoyl and trimethoxyphenyl groups suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and carbamoyl-substituted phenyl compounds. Compared to these, 1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties.
List of Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity.
Carbamoyl-substituted phenyl derivatives: Used in various medicinal chemistry applications.
Trimethoxyphenyl compounds: Often explored for their pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H31N3O6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O6/c1-5-6-11-28-15-17(12-22(28)29)25(31)26-18-9-7-16(8-10-18)24(30)27-19-13-20(32-2)23(34-4)21(14-19)33-3/h7-10,13-14,17H,5-6,11-12,15H2,1-4H3,(H,26,31)(H,27,30) |
InChI Key |
VIWIKUXCEBLQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.